Trichloro(pentamethylcyclopentadienyl)titanium(IV), also known as CpTiCl₃, is a well-characterized organometallic compound. It is typically synthesized by the reaction of titanium tetrachloride (TiCl₄) with pentamethylcyclopentadiene (CpH) in an inert atmosphere. []
The structure of CpTiCl₃ has been determined by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the central titanium atom. Three chloride ligands occupy the equatorial positions, while the Cp ring occupies one of the axial positions. The remaining axial position is vacant, allowing Cp*TiCl₃ to act as a Lewis acid. []
Cp*TiCl₃ is a versatile catalyst used in various organic reactions. Here are some notable examples:
The catalytic activity of CpTiCl₃ can be tuned by modifying the electronic properties of the Cp ring through the introduction of different substituents. Additionally, Cp*TiCl₃ can be used as a precursor for the preparation of other well-defined titanium catalysts by reacting it with various co-catalysts or cocatalysts and substrates.
Beyond catalysis, Cp*TiCl₃ finds applications in other areas of scientific research:
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is an organotitanium compound with the chemical formula C₁₀H₁₅Cl₃Ti. This compound is characterized by its unique pentamethylcyclopentadienyl ligand, which contributes to its distinct chemical properties and reactivity. It appears as a solid and exhibits thermal stability, making it suitable for various applications, particularly in catalysis and materials science . The compound is known for its high insolubility in many solvents, which can influence its behavior in
The synthesis of trichloro(pentamethylcyclopentadienyl)titanium(IV) typically involves the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride. This method allows for the formation of the desired compound in a controlled environment, ensuring the stability of the resulting product . Alternative synthesis routes may include variations in reaction conditions or the use of different titanium sources, but these methods are less commonly reported.
Trichloro(pentamethylcyclopentadienyl)titanium(IV) has several notable applications:
Studies examining the interactions of trichloro(pentamethylcyclopentadienyl)titanium(IV) with other chemical species are essential for understanding its reactivity and potential applications. Research has shown that this compound can interact with various ligands and reactants, influencing its catalytic efficiency and selectivity . Investigating these interactions can provide insights into optimizing its use in synthetic chemistry.
Several compounds exhibit similarities to trichloro(pentamethylcyclopentadienyl)titanium(IV), particularly in their structure and reactivity. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
(Cyclopentadienyl)titanium(IV) chloride | C₅H₅Cl₄Ti | Simpler cyclopentadienyl ligand; more soluble |
(Trimethylsilyl)(pentamethylcyclopentadienyl)titanium(IV) | C₁₀H₁₅ClTiSi₃ | Incorporates silyl groups; different reactivity pattern |
(Pentamethylcyclopentadienyl)titanium trichloride | C₁₀H₁₅Cl₃Ti | A close analogue; used similarly but may differ in solubility |
Trichloro(pentamethylcyclopentadienyl)titanium(IV) stands out due to its unique ligand environment and thermal stability, making it particularly useful in specialized applications where other similar compounds may not perform as effectively. Its distinct properties allow it to serve specific roles in catalysis and material synthesis that are not easily replicated by other titanium compounds.
The most common synthetic route to CpTiCl3 involves the reaction of lithium pentamethylcyclopentadienide (LiCp) with titanium tetrachloride (TiCl4) in an appropriate solvent. This metathesis reaction proceeds with the displacement of one chloride ligand from TiCl4 by the Cp* ligand. The reaction can be represented as:
LiCp* + TiCl4 → Cp*TiCl3 + LiCl
This synthetic methodology is straightforward and generally yields high-purity product. The resulting compound is an orange-red crystalline solid with a melting point of approximately 200°C (with decomposition). The compound is moisture-sensitive and is typically stored under an inert atmosphere to prevent hydrolysis of the Ti-Cl bonds.
CpTiCl3 exhibits rich reactivity patterns, particularly in ligand substitution and redox chemistry. One notable reaction is its treatment with alkyllithium reagents, which leads to the replacement of chloride ligands with alkyl groups. For instance, the reaction with methyllithium (MeLi) can yield CpTiCl2Me or, with excess MeLi, Cp*TiMe3. These alkylated derivatives are important precursors for catalytic systems.
CpTiCl3 also reacts with trimethylaluminum (AlMe3) to form methylated derivatives, which are active in olefin polymerization catalysis. Studies have shown that the reaction of CpTiCl3 with 1 equivalent of AlMe3 selectively yields CpTiCl2Me in n-hexane. This selective methylation demonstrates the controlled reactivity of the Ti-Cl bonds in CpTiCl3.
Another significant reaction pathway involves the treatment of CpTiCl3 with hydroborate compounds. Research by Kim et al. has demonstrated that CpTiCl3 reacts with LiBH4 to form the titanium(III) complex [Cp*TiCl(BH4)]2, indicating the susceptibility of the titanium center to reduction:
CpTiCl3 + 2LiBH4 → 1/2[CpTiCl(BH4)]2 + 2LiCl + B2H6 + H2
This reaction showcases the redox versatility of CpTiCl3, as the titanium center is reduced from Ti(IV) to Ti(III). Additionally, CpTiCl3 serves as a precursor for the synthesis of decamethyltitanocene dichloride (Cp*2TiCl2), an important metallocene used in various catalytic applications.
The solid-state structure of CpTiCl3 has been elucidated through X-ray crystallography, revealing a characteristic "piano stool" geometry around the titanium center. In this arrangement, the pentamethylcyclopentadienyl (Cp) ligand occupies the "seat" of the piano stool, while the three chloride ligands form the "legs." The Cp* ligand coordinates to the titanium center in an η5 (pentahapto) fashion, utilizing all five carbon atoms of the cyclopentadienyl ring for bonding.
The titanium atom is positioned above the center of the Cp* ring, with the Ti-C distances being relatively uniform, indicating a symmetrical η5 coordination. The three Ti-Cl bonds are arranged in a triangular fashion below the titanium center. The Cl-Ti-Cl angles are typically close to 90°, reflecting the pseudo-tetrahedral geometry at the titanium center when considering the centroid of the Cp* ring as a single coordination site.
Comparative crystallographic studies with the related compound [Cp*TiCl(BH4)]2 provide insights into the structural changes accompanying the reduction of Ti(IV) to Ti(III). In the dimeric Ti(III) complex, the Ti-Ti distance is 3.452(1) Å, which is too long for a direct metal-metal bonding interaction. The Ti-Cl distances in this complex are 2.440(2) Å, and the Ti-Cl-Ti and Cl-Ti-Cl angles are approximately 90°, forming a nearly perfect square Ti2Cl2 unit.
The IR spectrum of [Cp*TiCl(BH4)]2 shows a strong band at 2525 cm^-1 due to terminal B-H stretching and medium intensity bands at 2286, 2135, and 2081 cm^-1 attributed to metal-bridging B-H stretches, which are characteristic of tridentate BH4 ligands. These spectroscopic features provide additional confirmation of the structural assignment derived from X-ray crystallography.
Cp*TiCl3 belongs to a family of cyclopentadienyl titanium halides that includes CpTiCl3 (where Cp = η5-C5H5) and various substituted derivatives. Comparing these complexes provides valuable insights into the effects of ligand substitution on structural features and reactivity patterns.
The most direct comparison is with CpTiCl3, which differs from Cp*TiCl3 only in the absence of the five methyl substituents on the cyclopentadienyl ring. Both compounds adopt similar piano stool geometries, but several key differences are observed:
Physical Properties: CpTiCl3 is typically described as a red-brown solid, in contrast to the orange-red appearance of Cp*TiCl3. The melting points also differ, with CpTiCl3 generally exhibiting a lower melting point.
Reactivity: The methyl substituents in CpTiCl3 impart increased electron density to the titanium center through inductive effects, potentially affecting its Lewis acidity and reactivity in various transformations. Additionally, the steric bulk of the Cp ligand can influence the accessibility of the titanium center to incoming reagents.
Catalytic Activity: Both Cp*TiCl3 and CpTiCl3, when activated with methylaluminoxane (MAO), function as catalysts for olefin polymerization. However, differences in activity and selectivity have been observed. For instance, in the polymerization of conjugated dienes, CpTiCl3/MAO has been reported to yield predominantly cis-1,4 polymers.
In the context of catalytic applications, the nature of the cyclopentadienyl ligand leads to distinct catalytic behaviors. For example, in the polymerization of conjugated dienes like butadiene and isoprene, CpTiCl3/MAO yields predominantly cis-1,4 polymers. This cis-specificity suggests that the active site in the CpTiCl3/MAO system has a specific geometric arrangement that favors cis addition.
Studies on Cp*TiCl3/MAO-catalyzed polymerization of 2-substituted dendralenes have revealed that the nature of the substituent significantly influences the polymerization behavior. For example, hexyl-substituted dendralene (H3D) polymerizes to produce polyH3D with mainly a trans-4,6 structure, differing from the polymer obtained via anionic polymerization. This demonstrates how the catalyst system can control the microstructure of the resulting polymer.
Another interesting comparison is with titanocene dichloride (Cp2TiCl2), which features two cyclopentadienyl rings instead of one. The replacement of one Cp ligand with two chloride ligands alters the electronic and steric environment around the titanium center, leading to distinct reactivity patterns.
In the context of pyrrolide-substituted complexes, studies have shown that Cp*TiCl2(pyrrolide) complexes exhibit different coordination behaviors compared to their Cp analogs. Specifically, in CpTiCl2(pyrrolide) complexes, the pyrrolide ligand can adopt either an η1 (through the nitrogen atom) or η5 (through the π-system) coordination mode, depending on the substitution pattern of the pyrrolide. This flexibility in coordination is a reflection of the electronic and steric factors at play in these complexes.
The substitution lability of chloride ligands in Cp*TiCl₃ governs its reactivity in catalytic systems. Nuclear magnetic resonance (NMR) studies in toluene-d₈ reveal two distinct methyl resonances (δ = 2.12 ppm and 1.95 ppm), attributed to monomeric and chloride-bridged dimeric aggregation states (Figure 1) [5]. The equilibrium between these species is solvent-dependent, with polar solvents favoring monomeric forms due to improved solvation of the Ti center.
Ligand substitution proceeds via dissociative pathways, as demonstrated by reactions with lithium pyrrolide salts (LiL). Treatment of CpTiCl₃ with LiL in nonpolar solvents yields CpTiCl₂(L) complexes, where L coordinates in an η¹-fashion (Figure 2) [3]. X-ray crystallography confirms a distorted tetrahedral geometry around titanium, with bond lengths indicating significant π-donation from the pyrrolide nitrogen [3]. Substitution kinetics follow pseudo-first-order behavior, with rate constants inversely correlated to the steric bulk of incoming ligands.
Table 1: Ligand Substitution Rates for Cp*TiCl₃ with Selected Anions
Ligand (L⁻) | Rate Constant (k, s⁻¹) | Temperature (°C) |
---|---|---|
Pyrrolide | 2.3 × 10⁻³ | 25 |
2,4-Dimethylpyrrolide | 1.1 × 10⁻³ | 25 |
Chloride* | - | - |
*Baseline for comparison; substitution not observed under standard conditions [3] [5].
Aggregation states profoundly influence reactivity. Addition of AlCl₃ to CpTiCl₃ solutions induces coalescence of NMR signals into a single resonance (δ = 1.93 ppm), consistent with formation of a heterometallic [CpTiCl₃][AlCl₃] dimer [5]. This chloride-bridged species exhibits enhanced Lewis acidity, facilitating subsequent reduction steps in catalytic cycles.
CpTiCl₃ serves as a precursor to Ti(III) intermediates critical for radical-mediated transformations. Cyclic voltammetry reveals a reduction potential of *E₁/₂ = −1.12 V (vs. Fc⁺/Fc) for the CpTiCl₃/CpTiCl₃⁻ couple, enabling single-electron transfer (SET) processes [5]. Reductive activation with manganese (Mn⁰) in the presence of AlCl₃ generates the active Cp*TiCl₂ species, which abstracts chlorine atoms from alkyl chlorides via inner-sphere mechanisms (Figure 3) [5].
Key Reductive Pathways:
Oxidative pathways are less prevalent but involve stabilization of Ti(IV) intermediates. Reaction with dioxygen yields μ-oxo bridged dimers, though these are typically inactive in catalysis.
Lewis acids modulate the electronic structure and redox activity of Cp*TiCl₃. Aluminum-based cocatalysts (e.g., MAO, AlCl₃) perform dual roles:
Chloride Abstraction:
$$
\text{CpTiCl₃} + \text{AlR₃} \rightarrow [\text{CpTiCl₂}]^+[\text{AlR₃Cl}]^- + \text{RCl}
$$
This generates cationic Ti centers capable of olefin coordination [1] [3].
Reduction Facilitation:
UV-vis spectroscopy shows AlCl₃ accelerates Mn⁰-mediated reduction of Cp*TiCl₃ by 15-fold, forming Ti(III) active sites [5].
Table 2: Cocatalyst Effects on Ethylene Polymerization
Cocatalyst | Activity (kg PE/mol Ti·h⁻¹) | Mₙ (kDa) |
---|---|---|
MAO | 450 | 120 |
AlCl₃ + [Ph₃C][B(C₆F₅)₄] | 620 | 95 |
None | <5 | - |
Zinc triflate (Zn(OTf)₂) and scandium triflate (Sc(OTf)₃) enhance activity in alkylation reactions by stabilizing anionic intermediates. For example, Zn²⁺ coordinates to carbonyl oxygen in Michael acceptors, polarizing the alkene for radical addition [5].